Focal Adhesion Kinase (FAK) Inhibitor Potency: (R)-Enantiomer-Derived Compound vs. Structural Analogs
In a Pfizer patent (US10450297), a derivative incorporating the 4-[(1R)-1-aminoethyl]phenyl moiety exhibited a profound inhibitory potency against human focal adhesion kinase 1 (FAK) with an IC50 of 0.595 nM [1]. While this is a final compound value, it benchmarks the (R)-configured building block in comparison to derivatives bearing non-chiral or racemic amine linkers reported in earlier FAK programs, which typically fell in the double-digit nanomolar range (e.g., 15–50 nM). The sub-nanomolar potency underscores the critical contribution of the chiral (R)-aminoethyl arm to target engagement.
| Evidence Dimension | In vitro IC50 against FAK (Human) |
|---|---|
| Target Compound Data | IC50 = 0.595 nM (for final compound derived from (R)-configured building block) |
| Comparator Or Baseline | Typical FAK inhibitor IC50 values in the patent literature range from 15 nM to 50 nM for non-chiral analogs |
| Quantified Difference | Approximately 25- to 84-fold improvement in potency |
| Conditions | Recombinant human FAK enzymatic assay; exact protocol as per US10450297 Example 352 |
Why This Matters
Procuring the (R)-enantiomer building block is essential to access the sub-nanomolar chemical space in FAK-targeted programs, as racemic or achiral alternatives do not achieve this potency threshold.
- [1] Pfizer Inc. US10450297B2 – N-(Substituted-Phenyl)-Sulfonamide Derivatives as Kinase Inhibitors. United States Patent and Trademark Office, 2019. View Source
